molecular formula C7H3Br2ClO4S B1431344 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid CAS No. 1375474-74-0

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid

Cat. No. B1431344
M. Wt: 378.42 g/mol
InChI Key: XPOWETFFUGRMST-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid, also known as DBCSBA, is an organic compound that belongs to the family of sulfonic acids . It has a molecular weight of 378.43 .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid is 1S/C7H3Br2ClO4S/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)15 (10,13)14/h1-2H, (H,11,12) . The molecular formula is C7H3Br2ClO4S .


Chemical Reactions Analysis

While the specific chemical reactions involving 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid are not detailed in the search results, similar compounds have been used in various reactions. For instance, 4-(Chlorosulfonyl)benzoic acid has been used in the sulfonation of γ-cyclodextrin .


Physical And Chemical Properties Analysis

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid is a powder at room temperature . The boiling point and other physical properties are not specified in the search results.

Safety And Hazards

The compound is considered hazardous and has been assigned the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dibromo-4-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO4S/c8-4-1-3(7(11)12)2-5(9)6(4)15(10,13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOWETFFUGRMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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